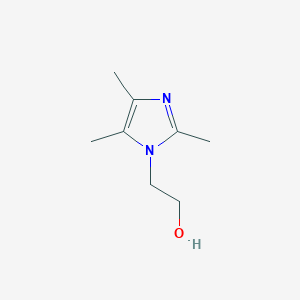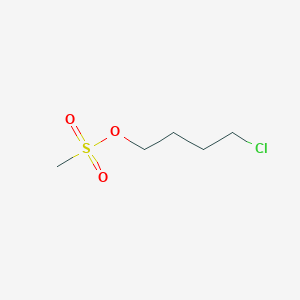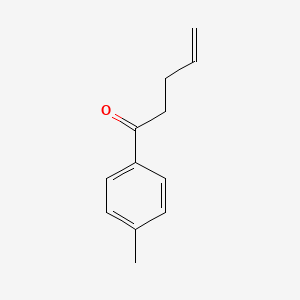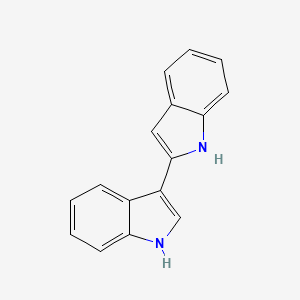
2,3'-Biindole
Vue d'ensemble
Description
2,3’-Biindole is a heterocyclic compound consisting of two indole units connected at the 2 and 3 positions. Indole itself is a fundamental structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The biindole structure enhances the chemical and biological properties of the individual indole units, making 2,3’-biindole a compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3’-biindole involves the homodimerization of indole derivatives. This can be achieved using N-bromosuccinimide (NBS) as a reagent under mild conditions, typically at 15°C. The reaction provides excellent regioselectivity and high efficiency, making it a preferred method for synthesizing 2,3’-biindole .
Another method involves the use of molecular iodine as a catalyst in the presence of sodium bicarbonate. This metal-free approach allows for the formation of C–C and C–N bonds, resulting in the synthesis of 2,3’-biindole at room temperature .
Industrial Production Methods
Industrial production methods for 2,3’-biindole are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’-Biindole undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions can be used to form biindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole units.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) and molecular iodine are commonly used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted biindole derivatives, which can have different functional groups attached to the indole rings, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
2,3’-Biindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Used in the synthesis of dyes and pigments due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,3’-biindole involves its interaction with various molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with topoisomerase activity, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of supercoiled DNA, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
2,3’-Biindole can be compared with other similar compounds such as:
Indole: The monomeric unit of 2,3’-biindole, known for its presence in many natural products and pharmaceuticals.
Bisindole Alkaloids: Structurally complex dimers that exhibit stronger biological activity than their corresponding monomeric units.
Indolocarbazoles: Another class of bisindole compounds with significant biological activities, including anticancer properties.
The uniqueness of 2,3’-biindole lies in its specific dimeric structure, which enhances its chemical reactivity and biological activity compared to its monomeric counterparts.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGLCJWTVNIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295753 | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27393-85-7 | |
| Record name | 2,3'-Biindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




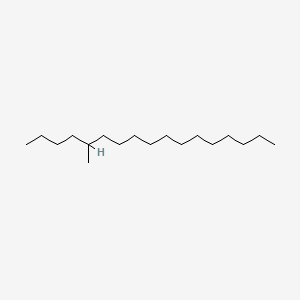
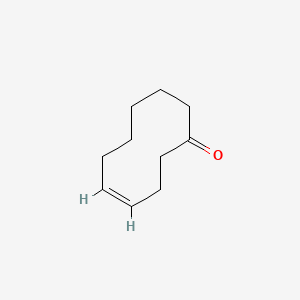
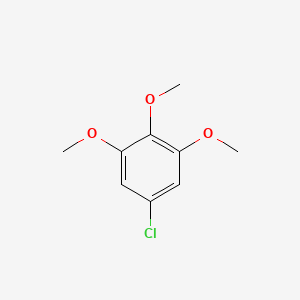
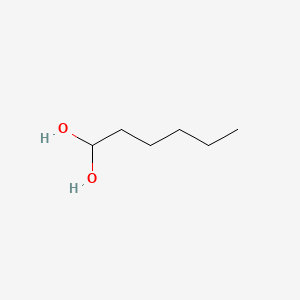
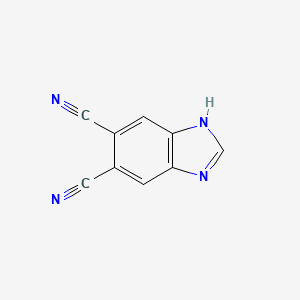
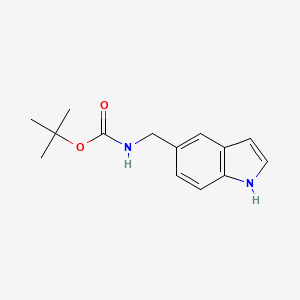
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)
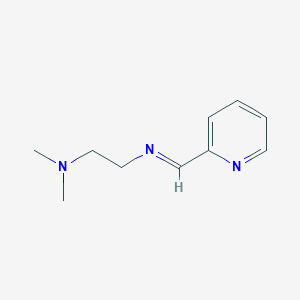
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
